Cas no 2866322-22-5 (Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- )
Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- Chemical and Physical Properties
Names and Identifiers
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- 2-[1-(Trifluoromethyl)cyclobutyl]pyridine (ACI)
- Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]-
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- Inchi: 1S/C10H10F3N/c11-10(12,13)9(5-3-6-9)8-4-1-2-7-14-8/h1-2,4,7H,3,5-6H2
- InChI Key: IZIZPHZWMKPUDI-UHFFFAOYSA-N
- SMILES: FC(C1(CCC1)C1C=CC=CN=1)(F)F
Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37160674-0.05g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 0.05g |
$202.0 | 2023-07-07 | |
| Enamine | EN300-37160674-0.1g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 0.1g |
$301.0 | 2023-07-07 | |
| Enamine | EN300-37160674-0.25g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 0.25g |
$431.0 | 2023-07-07 | |
| Enamine | EN300-37160674-0.5g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 0.5g |
$679.0 | 2023-07-07 | |
| Enamine | EN300-37160674-1.0g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 1.0g |
$871.0 | 2023-07-07 | |
| Enamine | EN300-37160674-2.5g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 2.5g |
$1707.0 | 2023-07-07 | |
| Enamine | EN300-37160674-5.0g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 5.0g |
$2525.0 | 2023-07-07 | |
| Enamine | EN300-37160674-10.0g |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 10.0g |
$3746.0 | 2023-07-07 | |
| Aaron | AR027VKT-50mg |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 50mg |
$303.00 | 2025-02-15 | |
| 1PlusChem | 1P027VCH-50mg |
2-[1-(trifluoromethyl)cyclobutyl]pyridine |
2866322-22-5 | 95% | 50mg |
$303.00 | 2024-05-07 |
Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- Related Literature
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Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
Additional information on Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]-
Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- (CAS No. 2866322-22-5): A Comprehensive Overview
Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- (CAS No. 2866322-22-5) is a fascinating compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural features, holds promise for various applications in drug development and material science. The presence of a trifluoromethyl group and a cyclobutyl moiety in its molecular structure imparts distinct chemical properties that make it a subject of intense study.
The trifluoromethyl group is known for its ability to enhance metabolic stability and binding affinity, making it a valuable substituent in the design of bioactive molecules. In contrast, the cyclobutyl ring introduces rigidity and steric hindrance, which can significantly influence the conformational dynamics and interactions of the compound with biological targets. Together, these structural elements contribute to the compound's potential as a building block for novel therapeutic agents.
Recent advancements in computational chemistry have allowed researchers to predict the behavior of this compound with remarkable accuracy. Molecular modeling studies indicate that Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- exhibits favorable interactions with a variety of enzymes and receptors. These interactions are critical for understanding its pharmacological profile and for designing derivatives with enhanced efficacy.
In the realm of drug discovery, this compound has been explored as a precursor for synthesizing small molecules with potential therapeutic applications. For instance, researchers have investigated its role in developing inhibitors targeting specific enzymatic pathways implicated in diseases such as cancer and inflammation. The trifluoromethyl group's electron-withdrawing nature can modulate reactivity, while the cyclobutyl ring can serve as a scaffold for further functionalization.
One particularly intriguing aspect of Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- is its ability to undergo various chemical transformations while retaining its core structure. This flexibility has enabled chemists to generate a library of analogs with diverse properties. These analogs have been screened for biological activity, revealing several promising candidates that show potential in preclinical studies.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in modern synthetic chemistry. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired framework efficiently. The precision required in these reactions underscores the importance of high-quality starting materials and optimized conditions.
From a material science perspective, Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- has also been investigated for its potential applications in advanced materials. Its unique structural features make it a candidate for developing novel polymers and coatings with enhanced mechanical and thermal properties. The presence of fluorine atoms can impart hydrophobicity and stability, which are desirable traits in many industrial applications.
The compound's behavior under different environmental conditions has been thoroughly examined by researchers aiming to exploit its properties for practical use. Studies have focused on its solubility, reactivity, and stability under various temperatures and pressures. These findings are crucial for determining optimal conditions for its application in both laboratory and industrial settings.
As our understanding of molecular interactions continues to evolve, Pyridine, 2-[1-(trifluoromethyl)cyclobutyl]- remains at the forefront of research efforts aimed at discovering new therapeutic agents and materials. The combination of computational modeling, synthetic chemistry, and biological screening provides a robust framework for exploring its potential fully. Future studies are likely to uncover even more about this versatile compound and its applications across multiple disciplines.
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